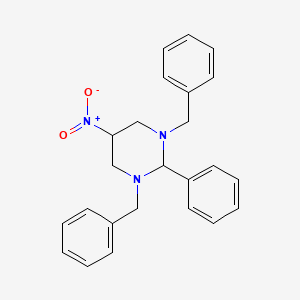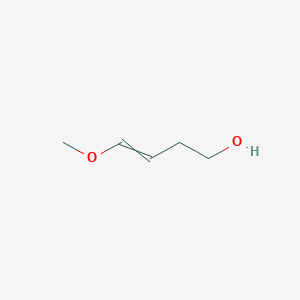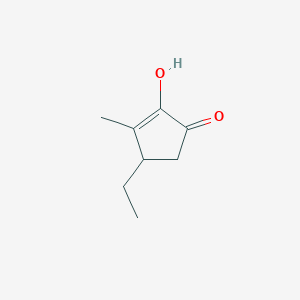
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclic ketone and is known for its unique structure, which includes a hydroxyl group and a methyl group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclic structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context and application.
Comparación Con Compuestos Similares
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the ethyl group, which can affect its reactivity and applications.
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one: This is another closely related compound with slight variations in the position of the methyl and ethyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
71387-71-8 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(9)8(10)5(6)2/h6,10H,3-4H2,1-2H3 |
Clave InChI |
FFJYTCCZZSZBGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=O)C(=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


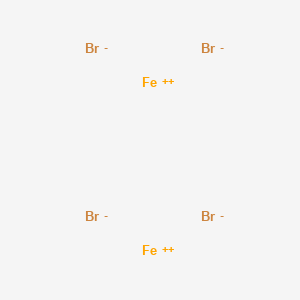

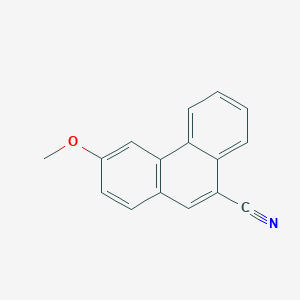
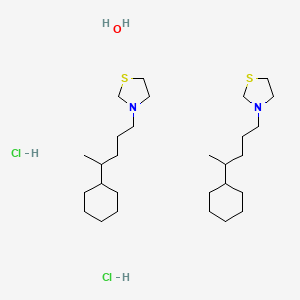
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
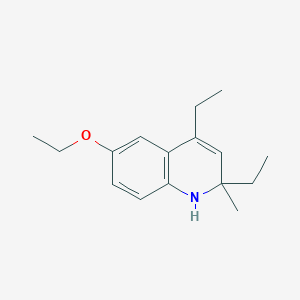
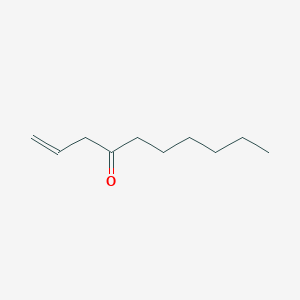
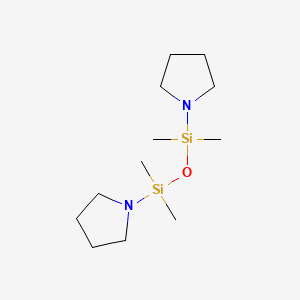


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
